![molecular formula C26H21N3O2 B2416601 1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901264-97-9](/img/structure/B2416601.png)

1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

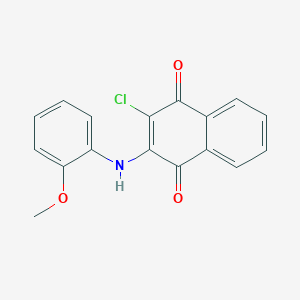

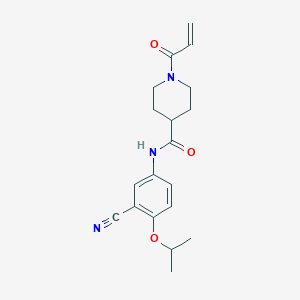

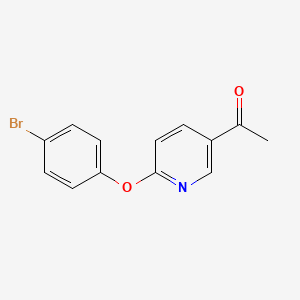

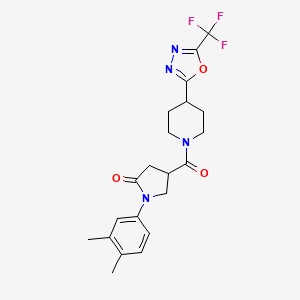

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the dichloro-C6-thiomethyl substituted starting derivative was reacted with an excess of 4-chloroaniline in absolute ethanol under reflux for 4 hours to give a compound in good yield .Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and quinoline fragment . The 1H-NMR spectra were carried on a Bruker AMX 400 spectrometer using tetramethylsilane (TMS) as an internal standard .Chemical Reactions Analysis

The heating of phenylhydrazone led to the formation of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinoline .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various spectroscopic techniques. For instance, the 1H-NMR (300 MHz, CDCl3) δH = 7.81 (d, J = 15.6 Hz, 1H, ArCH), 7.71–7.60 (m, 4H, ArH), 7.45 (d, J = 15.6 Hz, 1H, COCH), 6.97–6.93 (m, 3H, ArH), 3.99 (s, 3H, CH3), 3.98 (s, 3H, CH3), 3.87 (s, 3H, CH3) ppm .Applications De Recherche Scientifique

Photophysics and Molecular Logic Switches

Compounds structurally related to the query chemical have been studied for their photophysical properties, including solvatochromism, acidochromism, and solid state fluorescence. These properties are essential for applications in molecular logic switches, a domain where the fluorescence response to pH changes can be utilized to create binary or multilevel logic gates. For instance, derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline show potential as pH-responsive fluorescent materials, indicating their utility in sensor technologies and information processing at the molecular level (Uchacz et al., 2016).

Cytotoxic Activity and Drug Development

Another significant area of application is in drug development, where related compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, a class with structural similarities to the query compound, have been tested and found to have potent cytotoxic effects, with some derivatives showing promising results in preclinical models of cancer (Deady et al., 2003).

Electroluminescent Devices and Organic Electronics

The electronic and photophysical properties of pyrazolo[3,4-b]quinoline derivatives have also been explored for their potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs). These studies focus on synthesizing and characterizing compounds for their absorption, photoluminescence, and electroluminescence properties, aiming to develop materials that can emit light efficiently for use in display and lighting technologies. For example, 4-(p-N,N-diarylphenyl)substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and analyzed for their spectral properties, demonstrating their potential as luminophores in OLEDs (Danel et al., 2009).

Supramolecular Chemistry and Material Science

Research on these compounds extends into supramolecular chemistry, where their ability to form specific interactions and aggregates is of interest. Studies on the effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines have provided insights into how molecular design can influence the construction of complex, ordered structures, which is crucial for the development of advanced materials with tailored properties (Portilla et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

12-(3,4-dimethylphenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2/c1-16-8-9-19(12-17(16)2)29-26-20-13-23-24(31-11-10-30-23)14-22(20)27-15-21(26)25(28-29)18-6-4-3-5-7-18/h3-9,12-15H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGAODMIFMAZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416521.png)

![N-[4-({4-[2-hydroxy-3-(2-naphthyloxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B2416524.png)

![2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine](/img/structure/B2416526.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B2416527.png)

![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)

![2-Chloro-3-[(3,4-dichlorobenzyl)amino]naphthoquinone](/img/structure/B2416535.png)

![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)